Potassium ruthenium cyanide

Beschreibung

Eigenschaften

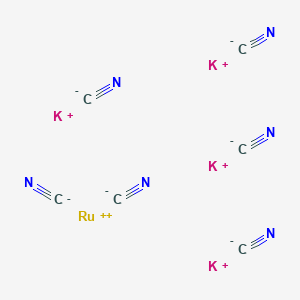

IUPAC Name |

tetrapotassium;ruthenium(2+);hexacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.4K.Ru/c6*1-2;;;;;/q6*-1;4*+1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCBOHAGKUJBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6K4N6Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70933856 | |

| Record name | Potassium ruthenium(2+) cyanide (4/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15002-31-0 | |

| Record name | Potassium ruthenium cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015002310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium ruthenium(2+) cyanide (4/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrapotassium hexakis(cyano-C)ruthenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Strategies for Potassium Hexacyanoruthenate Ii

Established Synthetic Pathways for K₄[Ru(CN)₆]·xH₂O

Traditional methods for preparing potassium hexacyanoruthenate(II) hydrate (B1144303) rely on direct reactions from common ruthenium precursors or the chemical reduction of a higher oxidation state ruthenium cyanide complex.

The most common and direct method for synthesizing potassium hexacyanoruthenate(II) involves the reaction of a ruthenium(III) salt, typically ruthenium(III) chloride (RuCl₃), with an excess of an alkali metal cyanide. This process involves the substitution of chloride ligands with cyanide ions, followed by the in-situ reduction of the ruthenium center from Ru(III) to Ru(II).

RuCl₃ + 6KCN → K₃[Ru(CN)₆] + 3KCl (intermediate step) K₃[Ru(CN)₆] + KCN (excess) → K₄[Ru(CN)₆] + (CN)₂ (simplified representation of reduction)

The product, potassium hexacyanoruthenate(II) trihydrate (K₄[Ru(CN)₆]·3H₂O), is isolated by cooling the reaction mixture and inducing crystallization, often with the addition of ethanol (B145695) to decrease the product's solubility. Recrystallization from a water/ethanol mixture is a common method for purification.

Table 1: Parameters for Direct Synthesis from Ruthenium(III) Chloride

| Parameter | Value/Condition | Reference |

|---|---|---|

| Ruthenium Precursor | Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) | |

| Cyanide Source | Potassium Cyanide (KCN) | |

| Reaction Condition | Refluxing in aqueous solution | |

| Reaction Time | Approximately 4 hours | |

| Isolation Method | Crystallization by cooling and addition of ethanol | |

| Product Form | Pale yellow crystals of K₄[Ru(CN)₆]·3H₂O |

An alternative established pathway involves the synthesis of the ruthenium(III) analogue, potassium hexacyanoruthenate(III) (K₃[Ru(CN)₆]), followed by its chemical reduction. This method offers a more controlled approach to obtaining the desired Ru(II) oxidation state.

The precursor, K₃[Ru(CN)₆], can be prepared by oxidizing K₄[Ru(CN)₆] with a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium. Once the Ru(III) complex is isolated and purified, it can be reduced back to the Ru(II) state. A classic method for this reduction utilizes potassium amalgam (an alloy of potassium and mercury) in an aqueous solution. The potassium amalgam acts as a potent reducing agent, readily donating an electron to the [Ru(CN)₆]³⁻ complex:

K₃[Ru(CN)₆] + K(Hg) → K₄[Ru(CN)₆] + Hg

The successful reduction is indicated by a color change from the orange-yellow of the Ru(III) complex to the nearly colorless or pale yellow of the Ru(II) product. The resulting K₄[Ru(CN)₆] can then be crystallized from the solution.

Advanced Synthesis Techniques and Modifications

Modern research has focused on refining synthesis protocols to improve efficiency and to create materials with specific morphologies, such as thin films for electrochemical applications or nanoparticles for catalysis and sensor technology.

Modifications to the direct synthesis method aim to optimize reaction conditions to maximize yield and purity while minimizing reaction time. One such approach involves a carefully controlled reaction between RuCl₃·3H₂O and KCN in an aqueous medium, followed by a meticulous purification process. This procedure emphasizes the slow addition of reagents and controlled heating to prevent the formation of ruthenium hydroxides or other side products. The purification is enhanced by multiple recrystallization steps, leading to a high-purity crystalline product suitable for sensitive applications like electrochemistry.

Potassium hexacyanoruthenate(II) is a key precursor for the electrochemical deposition of thin films of ruthenium-based Prussian blue analogues, often called "ruthenium purple". These films are of interest for their electrochromic and charge-storage properties.

The deposition is typically carried out using cyclic voltammetry. A working electrode, such as indium tin oxide (ITO) coated glass, is cycled through a range of potentials in an aqueous electrolyte solution containing K₄[Ru(CN)₆] and a supporting electrolyte like potassium chloride (KCl). During the anodic (positive) scan, the [Ru(CN)₆]⁴⁻ ion is oxidized to [Ru(CN)₆]³⁻. This oxidized species then reacts with K⁺ ions and residual [Ru(CN)₆]⁴⁻ near the electrode surface to deposit an insoluble, mixed-valence polymeric film. The thickness and morphology of the film can be precisely controlled by adjusting the electrochemical parameters.

Table 2: Typical Parameters for Electrochemical Deposition of Ruthenium Cyanide Films

| Parameter | Value/Condition | Reference |

|---|---|---|

| Precursor | K₄[Ru(CN)₆] | |

| Working Electrode | Indium Tin Oxide (ITO) | |

| Technique | Cyclic Voltammetry (Potentiodynamic) | |

| Supporting Electrolyte | KCl in water | |

| Potential Range | e.g., -0.2 V to +1.0 V vs. Ag/AgCl | |

| Resulting Film | Ruthenium Purple (Mixed-valence KₓRu[Ru(CN)₆]y) |

The synthesis of nanoparticles and nanostructures of ruthenium cyanide and its derivatives leverages the hexacyanoruthenate complex as a stable building block. These materials are often ruthenium-containing Prussian blue analogues (PBAs).

One method involves the co-precipitation of K₄[Ru(CN)₆] with a solution of another metal salt, such as cobalt(II) chloride, to form ruthenium-cobalt cyanide nanoparticles. By carefully controlling stoichiometry, temperature, and the addition of capping agents, the size and morphology of the resulting nanoparticles can be tailored.

Another advanced technique is the use of microwave-assisted synthesis. In one reported method, K₄[Ru(CN)₆] serves as both the ruthenium precursor and a reducing agent to produce metallic ruthenium nanoparticles under microwave irradiation. This approach offers a rapid and efficient route to nanoparticles without the need for additional strong reducing agents. The synthesis of hollow PBA nanoparticles has also been demonstrated, where a less stable cyanide complex nanoparticle is used as a sacrificial template that reacts with a more stable hexacyanometalate, such as hexacyanoruthenate, to form a hollow shell structure.

Structural Elucidation and Advanced Characterization of Potassium Hexacyanoruthenate Ii Systems

Spectroscopic Probes for Electronic Structure and Bonding

The electronic structure and the nature of the bonding within potassium hexacyanoruthenate(II), K₄[Ru(CN)₆], have been extensively investigated using a variety of spectroscopic techniques. These methods provide detailed insights into the metal-ligand interactions, the oxidation state of the central ruthenium atom, and the vibrational characteristics of the cyanide ligands.

X-ray Emission Spectroscopy (XES) for Metal-Ligand Covalency

X-ray Emission Spectroscopy (XES) is a powerful technique for probing the electronic structure of metal complexes, offering direct insight into metal-ligand covalency. The method involves the excitation of a core electron, followed by the detection of emitted X-rays as higher-energy electrons fill the created core hole. The energies and intensities of these emitted X-rays are sensitive to the chemical environment of the emitting atom.

In the context of potassium hexacyanoruthenate(II), Ruthenium 4d-to-2p XES can be systematically explored to understand the electronic contributions of the Ru²⁺ center. The Kβ mainline spectrum, which arises from the 3p to 1s transition, is particularly sensitive to the spin state of the metal and the degree of covalency in the metal-ligand bonds. acs.orgresearchgate.net A quantitative relationship can be established between the splitting of the Kβ mainline features and the extent of charge donation from the cyanide ligands to the ruthenium center. acs.org This analysis allows for the quantification of the covalent character of the Ru-CN bond, a critical factor influencing the complex's reactivity and electronic properties. acs.org

Theoretical approaches, such as density functional theory (DFT) calculations, are often used in conjunction with experimental XES data to provide detailed assignments of the spectral features and to model the molecular orbitals involved in the Ru-CN bonding. This combined approach provides a comprehensive picture of the charge distribution and the nature of the frontier orbitals in the hexacyanoruthenate(II) anion.

X-ray Absorption Spectroscopy (XAS) for Electronic States

X-ray Absorption Spectroscopy (XAS) is a complementary technique to XES that provides information about the unoccupied electronic states and the local coordination environment of the absorbing atom. The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and geometry of the metal center.

For potassium hexacyanoruthenate(II), the Ru L-edge and K K-edge XANES spectra can be analyzed to probe the electronic states of both the ruthenium and potassium ions. The Ru L-edge spectrum provides information on the 4d orbital occupancy, confirming the +2 oxidation state of ruthenium in the complex. The K K-edge XANES spectra of potassium-containing compounds, including those with organic ligands and Prussian blue analogues, have been shown to be rich in features that are sensitive to the entire ligand environment, not just the first coordination shell. westlake.edu.cnresearchgate.net This suggests that the K K-edge spectrum of K₄[Ru(CN)₆] would be influenced by the [Ru(CN)₆]⁴⁻ anionic framework.

Theoretical simulations, such as those based on time-dependent density functional theory (TDDFT), can be employed to interpret the complex features of the XANES spectra and to identify the specific electronic transitions responsible for the observed absorption features. westlake.edu.cn

Vibrational Spectroscopy (Infrared, Raman) of Cyanide Ligands

The Raman spectrum of solid K₄[Ru(CN)₆] has been measured and the fundamental vibrational modes of the [Ru(CN)₆]⁴⁻ anion have been assigned. rsc.org These assignments can be correlated with the σ- and π-bonding effects in the metal-cyanide bond. The ν(CN) spectral region in both the IR and Raman spectra provides a characteristic fingerprint for the complex. researchgate.net

The key vibrational modes for the [Ru(CN)₆]⁴⁻ anion are summarized in the table below. The positions of these bands provide information on the strength of the Ru-C and C-N bonds and can be used to probe the effects of π-backbonding from the ruthenium d-orbitals into the π* orbitals of the cyanide ligands.

| Vibrational Mode | Raman Frequency (cm⁻¹) | Infrared Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(CN) | ~2050 | ~2040 | C≡N stretching |

| ν(Ru-C) | ~450 | Not typically observed | Ru-C stretching |

| δ(Ru-CN) | ~300 | ~530 | Ru-C-N bending |

Nuclear Magnetic Resonance (NMR) Studies of Solution and Solid States

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in both solution and the solid state. For potassium hexacyanoruthenate(II), ¹³C and ¹⁵N NMR can provide valuable information about the electronic environment of the cyanide ligands, while ³⁹K NMR can probe the environment of the potassium counterions.

Solid-state NMR studies on related compounds like potassium hexacyanoferrate(II) trihydrate have revealed detailed information about polymorphism and the local environment of the atoms within the crystal lattice. Similar studies on K₄[Ru(CN)₆] would be expected to provide insights into its solid-state structure and the interactions between the [Ru(CN)₆]⁴⁻ anions and the K⁺ cations.

Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions between molecular orbitals. The absorption spectrum of potassium hexacyanoruthenate(II) is characterized by ligand-to-metal charge transfer (LMCT) bands. In acidic medium, Fe(III) reacts with the colorless [Ru(CN)₆]⁴⁻ to form an intensely violet-blue complex that absorbs at 550 nm, indicating that the hexacyanoruthenate(II) anion can participate in charge-transfer interactions. nih.gov

The UV-Vis spectra of analogous hexacyanoferrate(II) and (III) complexes show characteristic absorption bands. jcsp.org.pkresearchgate.net For K₄[Fe(CN)₆], absorption bands are observed that are attributed to LMCT transitions. researchgate.net By analogy, the UV-Vis spectrum of K₄[Ru(CN)₆] is expected to exhibit similar charge transfer bands, likely at different energies due to the different electronic configuration of Ru(II).

The photoluminescence properties of ruthenium complexes are of significant interest. While specific photoluminescence data for K₄[Ru(CN)₆] is not detailed in the provided search results, ruthenium(II) polypyridine complexes are known to exhibit long-lived room-temperature phosphorescence from metal-to-ligand charge transfer (MLCT) excited states. rsc.org It is plausible that K₄[Ru(CN)₆] could exhibit luminescence, although the nature of the excited state would be different, likely involving metal-centered or LMCT states. Further research would be needed to fully characterize its photoluminescent behavior.

Crystallographic and Morphological Analysis

The three-dimensional arrangement of atoms in solid potassium hexacyanoruthenate(II) is crucial for understanding its physical and chemical properties. While a specific crystal structure determination for K₄[Ru(CN)₆] is not available in the provided search results, its structure can be inferred from the well-characterized structures of isostructural compounds such as potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) and other Prussian blue analogues. osti.gov

These compounds typically crystallize in a face-centered cubic lattice, with the [M(CN)₆]ⁿ⁻ anions occupying the lattice points. The potassium cations reside in the interstitial sites, balancing the negative charge of the complex anions. The cyanide ligands bridge between the central metal atom (in this case, ruthenium) and the surrounding potassium ions, forming a robust three-dimensional framework. The morphology of the crystalline solid is typically described as a powder. sigmaaldrich.com

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound, providing detailed information on bond lengths, bond angles, and crystal packing. Despite the crystalline nature of Potassium Hexacyanoruthenate(II), specific crystallographic data, such as unit cell parameters, space group, and atomic coordinates, are not publicly available. This lack of fundamental structural information hinders a complete understanding of its molecular geometry and intermolecular interactions.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction is a crucial technique for identifying crystalline phases and assessing the purity of bulk materials. A standard PXRD pattern, which plots diffraction intensity against the diffraction angle (2θ), serves as a fingerprint for a specific crystalline compound. However, a documented and indexed PXRD pattern for pure Potassium Hexacyanoruthenate(II) is not found in common diffraction databases. The absence of this data makes routine identification and phase analysis of synthesized Potassium Hexacyanoruthenate(II) challenging.

Electron Microscopy Techniques (Scanning Electron Microscopy, Transmission Electron Microscopy) for Nanomaterials

The synthesis and characterization of nanomaterials are of significant interest for various applications. Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology, size, and structure of nanoparticles. While the synthesis of various metallic and coordination complex nanoparticles has been reported, specific studies detailing the preparation and subsequent SEM or TEM analysis of Potassium Hexacyanoruthenate(II) nanomaterials are not available. Consequently, there is no data on the typical morphology, size distribution, or crystalline nature of its nanoparticles.

Atomic Force Microscopy (AFM) for Surface Topography and Conductivity

Atomic Force Microscopy is a powerful tool for characterizing the surface topography of materials at the nanoscale and can also be adapted to measure surface properties like conductivity. Such studies are particularly relevant for thin films and coatings. A review of the literature indicates a lack of studies employing AFM to investigate the surface of Potassium Hexacyanoruthenate(II) films or crystals. As a result, there are no available research findings on its surface roughness, grain structure, or surface conductivity at the nanoscale.

Advanced Characterization Techniques for Functional Systems

Understanding the functional properties of Potassium Hexacyanoruthenate(II), particularly in electrochemical systems, requires specialized analytical techniques. However, detailed studies in this area are also limited.

Electrochemical Quartz Crystal Microbalance (EQCM) for Mass Transport Studies

The Electrochemical Quartz Crystal Microbalance is a sensitive technique used to measure mass changes on an electrode surface in real-time during electrochemical processes. This allows for the in-situ study of ion and solvent transport during redox reactions. While EQCM has been extensively used to study various electrode materials, including other hexacyanometallates like Prussian blue analogues, specific EQCM studies focusing on the mass transport phenomena associated with Potassium Hexacyanoruthenate(II) electrodes could not be identified. Therefore, there is no available data on the mass changes that occur during its electrochemical cycling.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

X-ray Photoelectron Spectroscopy is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the elements on a material's surface. For Potassium Hexacyanoruthenate(II), XPS would be critical for confirming the +2 oxidation state of ruthenium and for analyzing the surface chemistry. While general XPS data for ruthenium in various compounds exists, with the Ru 3d₅/₂ peak for metallic ruthenium typically found around 280.2 eV and for RuO₂ at approximately 280.7 eV, specific, high-resolution XPS spectra for pure Potassium Hexacyanoruthenate(II) are not reported. nih.gov The characteristic binding energies for the constituent elements (K, Ru, C, N) in this specific compound, which are essential for its unambiguous surface characterization, remain undocumented.

Theoretical and Computational Chemistry Approaches to Potassium Hexacyanoruthenate Ii

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the [Ru(CN)₆]⁴⁻ anion, focusing on the distribution of electrons and the nature of the chemical bonds.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of transition metal complexes like potassium hexacyanoruthenate(II). acs.orgacs.org DFT calculations can accurately predict molecular geometries, vibrational frequencies, and the energies of molecular orbitals. acs.orgscispace.com

For the [Ru(CN)₆]⁴⁻ complex, DFT studies are employed to analyze the bonding between the central ruthenium atom and the cyanide ligands. nih.govacs.org Calculations confirm that the cyanide ligands are strong σ-donors and modest π-acceptors. caltech.edu The analysis of the molecular orbitals (MOs) derived from DFT provides a quantitative picture of the metal-ligand interactions. The highest occupied molecular orbitals (HOMOs) are typically centered on the metal d-orbitals, specifically the t₂g set in an octahedral environment, while the lowest unoccupied molecular orbitals (LUMOs) are often associated with the π* orbitals of the cyanide ligands. acs.org

DFT calculations have been successfully used to interpret complex experimental data, such as X-ray emission spectra, by modeling the electronic transitions. acs.org This synergy between theory and experiment allows for a detailed assignment of spectral features to specific molecular orbitals and electronic processes. acs.orgsigmaaldrich.com Furthermore, DFT is used to model related systems, such as Prussian Blue analogues, predicting electronic properties like band gaps which are crucial for their application in batteries and electrochromic devices. acs.orgosti.gov

Table 1: Selected DFT-Calculated Properties for Hexacyanoruthenate(II) and Related Complexes Note: Exact values can vary based on the functional and basis set used in the calculation.

| Property | Description | Typical Finding |

|---|---|---|

| Symmetry | Molecular geometry | Octahedral (Oₕ) symmetry is confirmed for the [Ru(CN)₆]⁴⁻ anion. |

| Ru-C Bond Length | Distance between Ruthenium and Carbon | Calculated bond lengths are in close agreement with experimental X-ray diffraction data. |

| C≡N Bond Length | Distance between Carbon and Nitrogen | DFT accurately models the triple bond character of the cyanide ligand. |

| HOMO Character | Nature of the Highest Occupied Molecular Orbital | Primarily Ru 4d (t₂g) character. acs.org |

| LUMO Character | Nature of the Lowest Unoccupied Molecular Orbital | Primarily C≡N π* character. nsf.gov |

| Vibrational Frequencies | C≡N stretching mode | Calculations reproduce the experimentally observed infrared (IR) stretching frequency, which is sensitive to the metal's oxidation state and back-bonding. nsf.gov |

Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes, focusing on the interaction between the metal d-orbitals and the ligands. quizlet.com In the octahedral [Ru(CN)₆]⁴⁻ complex, the six cyanide ligands cause the five degenerate d-orbitals of the Ru(II) ion to split into two sets of different energies: a lower-energy, triply degenerate set (t₂g) and a higher-energy, doubly degenerate set (e_g). nih.gov

The energy difference between these sets is known as the ligand field splitting parameter (Δₒ or 10Dq). Cyanide (CN⁻) is a strong-field ligand, meaning it causes a large energy splitting (Δₒ). For Ru(II), which has a d⁶ electron configuration, this large splitting results in a low-spin complex. All six d-electrons pair up in the lower-energy t₂g orbitals, leading to a diamagnetic ground state with the electronic configuration (t₂g)⁶(e_g)⁰. nih.gov

LFT is essential for interpreting the electronic absorption spectra of the complex. The absorption bands in the UV-visible region correspond to electronic transitions between the d-orbitals. For K₄[Ru(CN)₆], a spin-forbidden ligand field (LF) transition, assigned as ³T₁g → ¹A₁g, has been identified. caltech.edu This theoretical framework provides a direct link between the electronic structure and the observed spectroscopic properties of the compound. caltech.edu

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While extensive MD studies specifically targeting potassium hexacyanoruthenate(II) in solution are not widely reported in the surveyed literature, this approach is valuable for understanding the behavior of such complexes in condensed phases. researchgate.net

Hypothetically, MD simulations of K₄[Ru(CN)₆] in aqueous solution could provide detailed insights into:

Solvation Structure: How water molecules arrange around the [Ru(CN)₆]⁴⁻ anion and the K⁺ cations.

Ion Pairing: The dynamics and thermodynamics of the association between potassium ions and the hexacyanoruthenate(II) anion.

Transport Properties: Calculation of diffusion coefficients and other transport properties in solution.

Born-Oppenheimer Molecular Dynamics (BOMD) is a type of simulation where the forces on the atoms are calculated "on the fly" using quantum mechanical methods, offering a more accurate description of the system's dynamics. scribd.comscribd.com

Computational Modeling of Spectroscopic Data

Computational modeling is crucial for the interpretation and assignment of complex spectroscopic data. By simulating spectra from first principles, researchers can assign specific experimental features to distinct electronic or vibrational transitions. sigmaaldrich.com

For potassium hexacyanoruthenate(II), time-dependent density functional theory (TD-DFT) is a primary tool for modeling UV-visible absorption spectra. nih.gov These calculations can predict the energies and intensities of electronic transitions, such as metal-to-ligand charge transfer (MLCT) and ligand field (d-d) transitions. nsf.gov This allows for a definitive assignment of the absorption bands observed experimentally. caltech.edu

In the realm of X-ray spectroscopy, DFT calculations are indispensable for interpreting valence-to-core (VtC) resonant inelastic X-ray scattering (RIXS) and X-ray Emission Spectroscopy (XES). nih.govacs.orgnih.gov For K₄[Ru(CN)₆], calculations have been used to simulate the Ru 4d-to-2p XES spectrum. nih.govacs.org The strong agreement between the calculated and experimental spectra allows for the assignment of spectral features to molecular orbitals arising from σ-bonding, π-bonding, and non-bonding interactions between the ruthenium 4d orbitals and the cyanide σ and π orbitals. acs.org

Table 2: Assignment of Spectroscopic Features in [Ru(CN)₆]⁴⁻ Aided by Computation

| Spectroscopic Technique | Experimental Feature | Computational Assignment (via DFT) | Reference |

|---|---|---|---|

| UV-Visible Absorption | Low-energy absorption bands | Metal-to-Ligand Charge Transfer (MLCT) from Ru(t₂g) to CN(π*) orbitals. | caltech.edunsf.gov |

| X-ray Emission (XES) | Main peak (~2837 eV) | Transitions from non-bonding or antibonding t₂g orbitals. | nih.govacs.org |

| X-ray Emission (XES) | Lower energy features | Transitions from σ-bonding (e_g + σ(CN⁻)) and π-bonding (t₂g + π(CN⁻)) molecular orbitals. | acs.org |

Machine Learning Approaches for Performance Prediction in Devices

Machine learning (ML) is an emerging and powerful tool in materials science for accelerating the discovery and optimization of materials for specific applications. rsc.orgnih.gov For devices that incorporate potassium hexacyanoruthenate(II) or its derivatives, such as electrochromic windows and batteries, ML models can predict performance based on a set of input parameters. acs.orgrsc.orgmdpi.com

The general workflow involves:

Data Generation: A dataset is created from experiments or high-throughput computations. For instance, in electrochromic devices, input data might include material composition, film thickness, and applied voltage, while the output would be performance metrics like optical contrast, switching speed, or coloration efficiency. acs.orgrsc.org For batteries, inputs could be charging protocols or electrode microstructures, with the output being cycle life or capacity retention. tudelft.nlyoutube.com

Model Training: Various ML algorithms (e.g., neural networks, Gaussian process regressors, K-nearest neighbors) are trained on this dataset to learn the complex, often non-linear relationships between the inputs and outputs. acs.orgmdpi.com

Performance Prediction: Once trained, the model can rapidly predict the performance of new, untested materials or device configurations, significantly reducing the time and cost associated with experimental trial-and-error. nih.govyoutube.com

In the context of ruthenium-based materials like ruthenium purple (an analogue of Prussian blue synthesized from K₄[Ru(CN)₆]), ML models can predict electrochromic performance. acs.orglboro.ac.uk By taking charge density as an input, ML models have successfully predicted the transmittance in both colored and bleached states for flexible electrochromic devices. acs.org This predictive capability allows for the rapid identification of optimal materials and operating conditions for high-performance devices. nih.gov

Reactivity and Mechanistic Investigations of Potassium Hexacyanoruthenate Ii

Ligand Exchange Kinetics and Mechanisms

Ligand substitution in octahedral complexes like [Ru(CN)₆]⁴⁻ can proceed through a spectrum of mechanisms, primarily categorized as associative, dissociative, or interchange pathways. In an associative mechanism (A) , the incoming ligand first binds to the metal center, forming a seven-coordinate intermediate, after which the leaving group departs. Conversely, in a dissociative mechanism (D) , a ligand first dissociates from the metal center to form a five-coordinate intermediate, which is then attacked by the incoming ligand. An interchange mechanism (I) is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, which can have either associative (Iₐ) or dissociative (IᏧ) character.

For 18-electron complexes like hexacyanoruthenate(II), a purely associative pathway is generally considered less favorable as it would require the formation of a high-energy 20-electron intermediate. Therefore, ligand substitution reactions for this complex are more likely to proceed via a dissociative or interchange mechanism.

Detailed kinetic studies on the uncatalyzed exchange of cyanide ligands in K₄[Ru(CN)₆] are not extensively documented due to the complex's kinetic inertness. However, studies on catalyzed substitution reactions provide mechanistic insights. For instance, the mercury(II)-catalyzed substitution of a cyanide ligand in [Ru(CN)₆]⁴⁻ by 4,4'-bipyridine (B149096) has been shown to proceed through a dissociative pathway. In this mechanism, the catalyst assists in the removal of a cyanide ligand, which is the rate-determining step, followed by the rapid coordination of the incoming ligand. This suggests that the dissociation of the Ru-CN bond is a critical energetic barrier in its substitution chemistry.

| Mechanism Type | Key Characteristics | Implication for [Ru(CN)₆]⁴⁻ |

| Associative (A) | Formation of a 7-coordinate intermediate. Rate is sensitive to the nature and concentration of the incoming ligand. | Unlikely due to the 18-electron configuration, which would lead to an unstable 20-electron intermediate. |

| Dissociative (D) | Formation of a 5-coordinate intermediate. Rate is primarily dependent on the strength of the metal-leaving group bond and independent of the incoming ligand's concentration. | More plausible. The rate-determining step is the cleavage of the strong Ru-CN bond. |

| Interchange (I) | A concerted process with no distinct intermediate. Can be associative (Iₐ) or dissociative (IᏧ) in character. | A dissociative interchange (IᏧ) is a likely pathway, where the Ru-CN bond is significantly stretched in the transition state as the new ligand begins to enter. |

Electron Transfer Processes in Coordination Complexes

The [Ru(CN)₆]⁴⁻/[Ru(CN)₆]³⁻ redox couple is a classic example of an outer-sphere electron transfer (OSET) process. In OSET reactions, the inner coordination spheres of both the reductant and the oxidant remain intact during the electron transfer event. The electron tunnels from the donor to the acceptor over a distance, and there is no formation of a bridging ligand between the two metal centers.

The rates of such reactions are well-described by Marcus Theory , which identifies the key factors governing the activation energy barrier. These factors include the standard free energy change of the reaction (ΔG°), the distance between the donor and acceptor, and the reorganization energy (λ). The reorganization energy is the energy required to change the bond lengths and the orientation of the solvent molecules for the reactants to reach the transition state geometry, without any electron transfer occurring. It is composed of two components:

Inner-sphere reorganization energy (λᵢ): Associated with changes in metal-ligand bond lengths and angles upon change in oxidation state. For the [Ru(CN)₆]⁴⁻/³⁻ couple, this contribution is relatively small due to the delocalizing nature of the cyanide ligands, which minimizes structural changes between the Ru(II) and Ru(III) states.

Outer-sphere reorganization energy (λₒ): Associated with the rearrangement of solvent molecules around the complex as its charge changes.

The rate constant (k) for an OSET reaction is given by the Marcus equation: k = Z * exp(-ΔG/RT)* where ΔG* is the free energy of activation, which is related to ΔG° and λ. A key prediction of Marcus theory is the "inverted region," where the reaction rate surprisingly decreases as the reaction becomes highly exothermic.

While specific parameters for the [Ru(CN)₆]⁴⁻/³⁻ self-exchange are not as widely reported as for its iron analogue, the principles are directly applicable. The low inner-sphere reorganization energy and the ability to participate in rapid electron transfer make hexacyanoruthenate(II) an excellent model for studying OSET.

| Parameter | Description | Relevance to [Ru(CN)₆]⁴⁻ |

| Mechanism | Outer-Sphere Electron Transfer (OSET) | Coordination sphere remains intact; electron tunnels between redox partners. |

| Reorganization Energy (λ) | Energy cost to reorganize reactant and solvent geometries into the transition state configuration. | Relatively low due to minimal structural change between Ru(II) and Ru(III) states, facilitating fast electron transfer. |

| Standard Potential (E°) | Thermodynamic driving force for the electron transfer. | Influences the free energy change (ΔG°) of the reaction. |

| Self-Exchange Rate | Rate of electron transfer between [Ru(CN)₆]⁴⁻ and [Ru(CN)₆]³⁻. | A fundamental parameter in Marcus Theory used to predict cross-reaction rates. |

Photoinduced Reactivity and Photochemistry of Ruthenium Cyanides

The photochemical behavior of potassium hexacyanoruthenate(II) is characterized by two primary competing pathways upon UV irradiation: photo-oxidation and photoaquation. The dominant pathway is dependent on the excitation wavelength.

Photo-oxidation: Upon charge-transfer excitation (specifically, metal-to-ligand charge transfer or MLCT), typically with high-energy UV light (e.g., 228 nm), an electron is ejected from the complex and solvated by the surrounding medium. This results in the oxidation of the ruthenium center from Ru(II) to Ru(III). The quantum yield for the formation of [Ru(CN)₆]³⁻ has been reported to be significant under these conditions.

[Ru(CN)₆]⁴⁻ + hν → [Ru(CN)₆]³⁻ + e⁻(aq)

Photoaquation: Irradiation into the ligand-field (d-d) absorption bands of [Ru(CN)₆]⁴⁻ can lead to photoaquation, where a cyanide ligand is replaced by a water molecule from the solvent.

[Ru(CN)₆]⁴⁻ + H₂O + hν → [Ru(CN)₅(H₂O)]³⁻ + CN⁻

Detailed mechanistic studies on the analogous [Fe(CN)₆]⁴⁻ ion have shown that photoaquation proceeds via ultrafast relaxation to a reactive triplet metal-centered excited state. This triplet state undergoes dissociation of a cyanide ligand, forming a five-coordinate intermediate, [Ru(CN)₅]³⁻, which then rapidly coordinates a water molecule. It is highly probable that the photoaquation of [Ru(CN)₆]⁴⁻ follows a similar dissociative mechanism originating from a ligand-field excited state. The quantum yield for photoaquation is generally lower than for photo-oxidation and becomes a minor channel at shorter excitation wavelengths where photoejection of an electron dominates.

Redox Chemistry and Electrochemical Transformations

Potassium hexacyanoruthenate(II) undergoes a well-defined, reversible one-electron oxidation to form potassium hexacyanoruthenate(III).

[Ru(CN)₆]⁴⁻ ⇌ [Ru(CN)₆]³⁻ + e⁻

This redox process can be readily studied using electrochemical techniques such as cyclic voltammetry (CV). The CV of an aqueous solution of K₄[Ru(CN)₆] typically shows a pair of symmetric anodic and cathodic peaks, characteristic of a reversible or quasi-reversible electrochemical system.

The key parameters obtained from a cyclic voltammogram for this couple are:

Formal Redox Potential (E°'): This is the thermodynamic potential of the redox couple and can be estimated from the midpoint of the anodic and cathodic peak potentials (E°' ≈ (Eₚₐ + Eₚ꜀)/2). For the [Ru(CN)₆]⁴⁻/³⁻ couple, this potential is significantly more positive than that of the analogous [Fe(CN)₆]⁴⁻/³⁻ couple, indicating that [Ru(CN)₆]⁴⁻ is more difficult to oxidize.

Peak Separation (ΔEₚ): The difference between the anodic and cathodic peak potentials (ΔEₚ = Eₚₐ - Eₚ꜀). For an ideal, reversible one-electron process, ΔEₚ is approximately 59 mV at 25°C. Deviations from this value can provide information about the heterogeneous electron transfer kinetics at the electrode surface.

Peak Currents (iₚₐ and iₚ꜀): The magnitude of the peak currents is proportional to the concentration of the electroactive species and the square root of the scan rate, as described by the Randles-Sevcik equation. For a reversible system, the ratio of the anodic to cathodic peak currents (iₚₐ/iₚ꜀) is equal to one.

| Redox Couple | Formal Potential (E°' vs. NHE) | Heterogeneous Rate Constant (k°) | Notes |

| [Ru(CN)₆]⁴⁻/³⁻ | ~ +0.86 V | Varies with electrode material; generally fast. | More positive potential indicates greater stability of the Ru(II) state compared to Fe(II) in the analogous complex. |

| [Fe(CN)₆]⁴⁻/³⁻ | ~ +0.36 V | Highly dependent on electrode surface and electrolyte; often used as a standard. | A classic example of a well-behaved, quasi-reversible outer-sphere redox couple. |

| [Ru(NH₃)₆]²⁺/³⁺ | ~ +0.05 V | Fast; considered a classic outer-sphere couple. | Used to probe electrode kinetics without complications from surface interactions. |

Note: Formal potentials can vary with ionic strength and the nature of the supporting electrolyte.

Reactions with Lewis Acids and Borane (B79455) Adducts

The exposed nitrogen atoms of the cyanide ligands in hexacyanoruthenate(II) possess lone pairs of electrons and can therefore act as Lewis bases, reacting with Lewis acids. Strong Lewis acids, such as boranes (e.g., triphenylborane, BPh₃, or tris(pentafluorophenyl)borane, B(C₆F₅)₃), can form adducts with one or more of the cyanide ligands.

[Ru(CN)₆]⁴⁻ + n BR₃ → [Ru(CN-BR₃)ₙ(CN)₆₋ₙ]⁴⁻

This coordination to the cyanide nitrogen has significant consequences for the electronic properties of the entire complex:

Electronic Effects: The borane acts as a strong electron-withdrawing group, pulling electron density away from the cyanide ligand. This effect is transmitted to the ruthenium center, stabilizing its d-orbitals.

Spectroscopic Shifts: The formation of the borane adduct causes a blue shift (a shift to higher energy) in the metal-to-ligand charge transfer bands in the electronic spectrum. The C≡N stretching frequency in the infrared (IR) spectrum also shifts to higher wavenumbers, indicative of a strengthening of the C≡N bond and withdrawal of electron density from the π-system of the cyanide ligand.

Redox Potential Shifts: The most dramatic effect of Lewis acid coordination is on the redox potential of the [Ru(CN)₆]⁴⁻/³⁻ couple. By stabilizing the electron-rich Ru(II) center, the Lewis acid makes the complex more difficult to oxidize. This results in a significant anodic shift (a shift to more positive potential) in the formal potential. The magnitude of this shift is proportional to the number of coordinated borane molecules and the Lewis acidity of the borane. For example, studies on the analogous hexacyanoferrate(II) complex have shown anodic shifts of +250 mV per BPh₃ and +350 mV per B(C₆F₅)₃ ligand. rsc.org This demonstrates that the redox properties of cyanometalate complexes can be systematically tuned over a wide range by derivatization with Lewis acids.

| Lewis Acid | Type of Interaction | Effect on [Ru(CN)₆]⁴⁻ |

| Boranes (e.g., B(C₆F₅)₃) | Coordination to the nitrogen atom of the cyanide ligand (Ru-C≡N-BR₃). | Forms stable adducts. Stabilizes the Ru(II) oxidation state. |

| Protons (H⁺) | Protonation of the cyanide ligand. | Can occur in strong acid, but often leads to decomposition of the complex. |

| Redox-Inactive Metal Ions | Electrostatic interaction or coordination. | Can influence redox potential, though the effect is typically less pronounced than with strong Lewis acids like boranes. |

Applications of Potassium Hexacyanoruthenate Ii in Advanced Materials and Catalysis

Catalytic Applications in Organic Synthesis and Beyond

The utility of potassium hexacyanoruthenate(II) in catalysis is multifaceted, ranging from its use as a foundational material for creating active catalysts to its direct involvement in complex catalytic structures. chemimpex.comsigmaaldrich.com It is particularly noted for its role in organic synthesis and industrial processes. chemimpex.comsigmaaldrich.com

Potassium hexacyanoruthenate(II) serves as a key precursor in the synthesis of various ruthenium-based catalysts. chemimpex.com Its stability and solubility make it an excellent starting material for processes that require a reliable source of ruthenium. chemimpex.com The compound is employed as a catalyst in a range of organic reactions, contributing to enhanced reaction rates and improved yields. sigmaaldrich.comsmolecule.com This includes its use in hydrogenation and polymerization processes. smolecule.com The ability of the complex to facilitate electron transfer reactions further underscores its importance in the development of efficient catalytic systems. chemimpex.com

A significant application of potassium hexacyanoruthenate(II) is its use as a precursor to synthesize cyano-bridged heterometallic coordination polymers. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These polymeric structures can function as effective heterogeneous catalysts. researchgate.net Specifically, lanthanoid ions incorporated into these cyano-bridged frameworks have demonstrated enhanced catalytic activity for the hydrolysis of p-nitrophenyl phosphate (B84403). sigmaaldrich.comsigmaaldrich.com This application highlights the role of the hexacyanoruthenate structure in creating complex, functional materials for specific chemical transformations, including solar fuel production. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The derivatives of potassium hexacyanoruthenate(II), notably iron hexacyanoruthenate, also known as Ruthenium Purple (RP), exhibit significant electrocatalytic properties. elsevierpure.com RP films, which can be deposited from solutions containing Fe³⁺ and [Ru(CN)₆]⁴⁻ ions, have been studied for their catalytic activity. elsevierpure.com These films have been shown to effectively catalyze the reduction of nitrite (B80452) (NO₂⁻) and the oxidation of dopamine. elsevierpure.com Furthermore, Ruthenium Purple-modified microelectrodes display electrocatalytic reduction of hydrogen peroxide at low potentials (0 to -50 mV vs Ag/AgCl), a characteristic that is highly advantageous for developing selective biosensors. nih.govacs.org The robust electrochemical activity of RP, even in sodium-based buffers, makes it a versatile component for various electrocatalytic applications. nih.govacs.org

Electrochemical Device Applications

The distinct electrochemical properties of potassium hexacyanoruthenate(II) and its analogues make them prime candidates for use in advanced electrochemical devices, including electrochromic systems and energy storage technologies. chemimpex.com

Potassium hexacyanoruthenate(II) is a critical starting material for the synthesis of Ruthenium Purple (ferric ruthenocyanide) films. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsamaterials.com Ruthenium Purple is an analogue of Prussian Blue and is known for its electrochromic characteristics, meaning it can change color in response to an electrical potential. nih.govacs.orgnih.gov These films can be grown on transparent conductive substrates like tin-doped indium oxide (ITO) through electrochemical methods such as cyclic voltammetry. sigmaaldrich.comelsevierpure.comsamaterials.com The resulting RP films exhibit reversible color changes, making them suitable for applications in electrochromic devices like smart windows and displays. nih.gov The electrochemistry of Ruthenium Purple is notably flexible, retaining its activity in various electrolytes, which is a significant advantage over some other Prussian Blue analogues that are less stable in sodium-based solutions. acs.org

Table 1: Properties and Performance of Ruthenium Purple (RP) Films

| Property | Description | Research Findings |

| Composition | Ferric Hexacyanoruthenate | An analogue of Prussian Blue. nih.govacs.org |

| Synthesis | Electrochemical deposition | Synthesized from a mixture of Fe³⁺ and K₄[Ru(CN)₆] ions. sigmaaldrich.comelsevierpure.com |

| Electrochemical Behavior | Single redox couple in K⁺ solutions | Shows two redox pairs in sodium-based solutions. acs.org |

| Electrocatalytic Activity | Reduction of H₂O₂ | Occurs at 0 to -50 mV (vs Ag/AgCl). nih.gov |

| Electrocatalytic Activity | Oxidation of Dopamine | Demonstrated in studies on RP films. elsevierpure.com |

| Stability | High | Stably anchored to electrode surfaces at physiological pH. nih.gov |

The open-framework crystal structure of potassium hexacyanoruthenate(II) and related Prussian Blue analogues is highly conducive to the intercalation and deintercalation of ions, a fundamental process in battery operation. advancedsciencenews.comacs.org This structural characteristic facilitates fast ion kinetics and ensures structural integrity during charge-discharge cycles. advancedsciencenews.com Consequently, these materials are being actively investigated for use as electrode materials in energy storage systems, particularly for aqueous potassium-ion batteries (KIBs). advancedsciencenews.comsamaterials.comacs.org

Prussian Blue analogues have shown promise as high-capacity cathode materials, benefiting from the earth-abundance and low cost of their constituent elements like iron and potassium. advancedsciencenews.com The ability of these frameworks to host potassium ions makes them attractive for large-scale energy storage, where cost and safety are critical factors. advancedsciencenews.commdpi.com Research on materials like potassium iron(II) hexacyanoferrate has demonstrated high discharge capacities and excellent cycling stability in aqueous K-ion batteries. advancedsciencenews.com Similarly, related compounds like potassium nickel(II) hexacyanoferrate(III) are being explored for high-performance supercapacitors, showcasing the versatility of this class of materials in energy storage. rsc.orgrsc.org

Table 2: Comparison of Selected Hexacyano-Metal Electrodes for Ion Batteries

| Electrode Material | Ion | Electrolyte | Key Performance Metrics |

| Potassium Iron(II) Hexacyanoferrate | K⁺ | Aqueous | Discharge capacity of 120 mAh g⁻¹; >85% capacity retention over 500 cycles. advancedsciencenews.com |

| Nickel Hexacyanoferrate (NiHCF) | Na⁺, K⁺ | Aqueous | Low voltage hysteresis (12.7 mV for Na⁺, 8 mV for K⁺ at low rates). acs.org |

| Potassium Manganese Hexacyanoferrate | K⁺ | Non-aqueous | Specific capacity of 130–134 mAh g⁻¹. mdpi.com |

| Potassium Nickel(II) Hexacyanoferrate(III) | Na⁺, K⁺ | Aqueous (Supercapacitor) | High capacitance of 198.6 F g⁻¹ (Na₂SO₄) and 168.8 F g⁻¹ (K₂SO₄). rsc.org |

Electrochemical Sensors

Potassium hexacyanoruthenate(II) and its derivatives have demonstrated significant potential in the development of electrochemical sensors due to their favorable electrochemical properties. A notable application is in the creation of microelectrode biosensors. nih.gov Ruthenium Purple (RP), a Prussian Blue analogue derived from potassium hexacyanoruthenate(II), has been successfully utilized in this capacity. nih.gov An RP layer can be grown on gold microelectrodes, where it remains stably anchored and electrochemically active in physiological pH ranges, particularly in sodium-based phosphate buffers. nih.gov

A key feature of these RP-modified microelectrodes is their ability to electrocatalytically reduce hydrogen peroxide at a low potential of 0 to -50 mV (versus Ag/AgCl). nih.gov This characteristic is highly advantageous for developing oxidase-based biosensors, as hydrogen peroxide is a common product of enzymatic reactions. By employing a sol-gel film electrodeposition technique, biosensors for analytes such as ATP and hypoxanthine (B114508) have been fabricated. nih.gov These sensors exhibit excellent performance, including high selectivity against common interferents like ascorbic acid, urate, and acetaminophen, along with high sensitivity and a wide linear calibration range. nih.gov

Beyond biosensors, potassium hexacyanoruthenate(II) itself serves as an analytical reagent for the detection of metal ions. Specifically, it reacts with iron(III) in an acidic medium to form an intensely violet-blue complex. nih.gov This colored complex exhibits strong absorbance at 550 nm, and the intensity is directly proportional to the iron concentration, following Beer's law over a range of 0.04 to 2 µg/ml. nih.gov This colorimetric reaction forms the basis of a straightforward and effective method for determining the total iron content in samples such as potable water. nih.gov

Below is a table summarizing the performance of electrochemical sensors based on potassium hexacyanoruthenate(II) and its derivatives.

| Sensor Type | Analyte | Key Performance Characteristics |

| Ruthenium Purple-mediated microelectrode biosensor | ATP, Hypoxanthine | High selectivity, high sensitivity, wide linear calibration range, good stability. nih.gov |

| Colorimetric sensor | Iron(III) | Linear range: 0.04-2 µg/ml, absorbance at 550 nm. nih.gov |

Electron Transfer Mediators

The ability of potassium hexacyanoruthenate(II) derivatives to facilitate electron transfer makes them effective mediators in electrochemical systems, particularly in biosensors. Ruthenium Purple (RP), the Prussian Blue analogue of potassium hexacyanoruthenate(II), is a prime example of a versatile electron mediator. nih.gov It can be universally employed in the fabrication of highly selective oxidase-based microelectrode biosensors. nih.gov The immobilized RP layer on an electrode surface efficiently shuttles electrons between the enzyme's active site and the electrode, enabling the detection of the enzymatic reaction. nih.gov

The electrochemical characteristics of RP are particularly advantageous for its role as a mediator. It maintains its electrochemical activity in sodium-based phosphate buffers, which is crucial for applications in physiological environments. nih.gov The electrocatalytic reduction of hydrogen peroxide at a low potential further enhances its utility in biosensors for enzymes that produce this molecule. nih.gov

While specific studies detailing the use of potassium hexacyanoruthenate(II) itself as a direct mediator in applications like glucose biosensors are not as prevalent as those for its iron analogue (potassium hexacyanoferrate), the successful application of ruthenium complexes in this area suggests its potential. Ruthenium complexes, in general, are recognized for their stable and efficient electron transfer properties in biosensing platforms. mdpi.comnih.gov The foundational chemistry of potassium hexacyanoruthenate(II) as a stable ruthenium cyanide complex makes it a viable precursor for the synthesis of more complex ruthenium-based mediators. mdpi.com

The performance of Ruthenium Purple as an electron transfer mediator is highlighted in the following table.

| Mediator | Application | Operating Principle |

| Ruthenium Purple (RP) | Oxidase-based microelectrode biosensors | Facilitates electron transfer through the electrocatalytic reduction of H₂O₂ at 0 to -50 mV (vs Ag/AgCl). nih.gov |

Advanced Material Synthesis and Engineering

Prussian Blue Analogues and Coordination Polymers

Potassium hexacyanoruthenate(II) serves as a critical precursor in the synthesis of a class of coordination polymers known as Prussian Blue Analogues (PBAs). nih.govacs.org A prominent example is Ruthenium Purple (ferric ruthenocyanide), which is synthesized from potassium hexacyanoruthenate(II). nih.govacs.org These materials are characterized by a three-dimensional framework where metal centers are bridged by cyanide ligands. nih.gov

The synthesis of PBAs like Ruthenium Purple typically involves the reaction of potassium hexacyanoruthenate(II) with a corresponding metal salt. acs.org The resulting structure and properties of the PBA can be influenced by the choice of the metal ion and the reaction conditions. Ruthenium Purple exhibits distinct electrochemical properties that differ from the more common Prussian Blue (iron hexacyanoferrate). acs.org For instance, while Prussian Blue's electrochemistry is sensitive to the presence of potassium ions, Ruthenium Purple demonstrates more flexible electrochemistry in supporting electrolytes containing various cations, including sodium. acs.org In sodium-based solutions, Ruthenium Purple displays two pairs of redox peaks, a behavior also observed in other PBAs. acs.org

The structural and electrochemical properties of these ruthenium-containing PBAs make them promising candidates for various applications, including in electrochemical devices and as functional separators in batteries to mitigate dendrite formation by controlling ion transport. nih.gov

The table below summarizes key properties of Ruthenium Purple, a PBA derived from potassium hexacyanoruthenate(II).

| Property | Description |

| Structure | Analogue of Prussian Blue with a lattice constant of 1.042 nm. acs.org |

| Electrochemical Behavior | Exhibits flexible electrochemistry in various supporting electrolytes. Shows two pairs of redox peaks in sodium-based solutions. acs.org |

| Precursor | Potassium hexacyanoruthenate(II). nih.govacs.org |

Nanomaterial Development

The development of novel nanomaterials from specific precursors is a significant area of materials science. However, based on available research, the use of potassium hexacyanoruthenate(II) as a direct precursor for the synthesis of a wide range of distinct nanomaterials is not extensively documented. The primary application in this context is the formation of Ruthenium Purple nanoparticles and thin films, which are more specifically categorized as Prussian Blue Analogues and are discussed in the corresponding sections.

General methodologies for the synthesis of metallic nanoparticles often involve the reduction of a metal salt precursor in the presence of a reducing and capping agent. For instance, green synthesis approaches have been employed to produce potassium nanoparticles using plant extracts, where the biomolecules in the extract act as reducing and stabilizing agents. scienceworldjournal.orgtechscience.com These methods, however, typically utilize simple potassium salts like potassium chloride rather than complex coordination compounds like potassium hexacyanoruthenate(II). scienceworldjournal.org

While the synthesis of various metallic and metal oxide nanoparticles is well-established, the specific exploration of potassium hexacyanoruthenate(II) as a starting material for novel nanomaterials beyond Ruthenium Purple appears to be a developing area of research. The catalytic applications of nanomaterials are vast, with metal nanoparticles being widely studied for their high surface area and reactivity in various chemical transformations. nanografi.comnih.govthepharmajournal.comnih.gov Future research may explore the potential of potassium hexacyanoruthenate(II) in creating ruthenium-based nanocatalysts with unique properties.

Thin Film Fabrication

Potassium hexacyanoruthenate(II) is a key starting material for the fabrication of "Ruthenium Purple" (RP) thin films. mdpi.comacs.org These films, which are a type of Prussian Blue analogue, can be deposited on conductive substrates through electrochemical methods. acs.org

A common technique for the fabrication of RP thin films is electrodeposition. This process involves the electrochemical synthesis of the film directly onto the surface of an electrode, such as gold microelectrodes, from an aqueous solution containing the precursor, potassium hexacyanoruthenate(II), and a suitable iron salt. nih.govacs.org The resulting RP layer is stably anchored to the electrode surface and maintains its electrochemical activity. nih.gov

The properties of the fabricated thin films are crucial for their application. RP thin films have been shown to be electrochemically active in various electrolytes, including sodium-based phosphate buffers, which is a significant advantage for their use in biological applications. nih.govacs.org The ability to form stable and functional thin films is essential for the development of various devices, including electrochemical sensors and electrochromic devices. acs.org

The table below outlines a method for the fabrication of Ruthenium Purple thin films.

| Fabrication Method | Substrate | Precursors | Key Feature of the Film |

| Electrodeposition | Gold microelectrodes | Potassium hexacyanoruthenate(II) and an iron salt | Stably anchored and electrochemically active in physiological pH ranges. nih.govacs.org |

Ion Exchange Resins and Separations

Materials derived from potassium hexacyanoruthenate(II), specifically its Prussian Blue Analogue, Ruthenium Purple, possess a structural framework that makes them potentially suitable for applications in ion exchange and separations. The porous, three-dimensional lattice of Prussian Blue Analogues allows for the intercalation and deintercalation of various ions, which is the fundamental principle behind ion exchange processes. nih.govresearchgate.net

While extensive research has been conducted on the ion exchange properties of various Prussian Blue Analogues, particularly for the separation of alkali metal cations, specific studies focusing on Ruthenium Purple are less common. However, the general principles can be extended. The open framework of these materials can act as an ionic sieve, selectively allowing certain ions to pass through while restricting others based on size and charge. nih.gov This property is highly valuable for applications such as the development of functional separators for batteries to control ion flux and prevent issues like dendrite growth. nih.gov

In a related context, the ion exchange characteristics of ruthenium in different forms have been investigated. For instance, the separation of ruthenium(III) from simulated radioactive liquid waste has been achieved using anion exchange resins. researchgate.netresearchgate.net These studies demonstrate the affinity of ruthenium species for ion exchange materials, which supports the potential for ruthenium-containing coordination polymers like Ruthenium Purple to be effective in targeted ion separation applications.

The table below summarizes the potential application of Ruthenium Purple in ion exchange based on the properties of Prussian Blue Analogues.

| Material | Potential Application | Underlying Principle |

| Ruthenium Purple (as a PBA) | Selective ion separation, functional battery separators | The porous, three-dimensional framework acts as an ionic sieve, allowing for the selective transport of ions. nih.gov |

Gas Storage Materials (e.g., Hydrogen Storage)

Potassium hexacyanoruthenate(II) and its structural analogues have been investigated for their potential applications in gas storage, particularly for hydrogen, due to their porous framework structures. The exploration of these materials is part of a broader effort to develop safe and efficient methods for storing gases like hydrogen for use as a clean energy carrier.

Research into the hydrogen storage capabilities of Prussian blue analogues, a class of compounds structurally similar to potassium hexacyanoruthenate(II), has provided valuable insights. These materials possess a microporous structure with cavities and potential interaction sites that can adsorb hydrogen molecules. The storage capacity and the strength of the hydrogen interaction are influenced by the specific metals used in the framework.

Detailed studies on a series of dehydrated Prussian blue analogues, M₃[Co(CN)₆]₂, where M represents various divalent metal ions, have demonstrated their ability to adsorb significant amounts of hydrogen. The porosity of these materials, as indicated by their Brunauer-Emmett-Teller (BET) surface areas, ranges from 560 m²/g to 870 m²/g. acs.org At 77 K and 890 Torr, these compounds exhibit hydrogen sorption capacities between 1.4 wt % and 1.8 wt %. acs.org

The interaction between hydrogen and the framework of these materials is a critical factor for potential storage applications. The enthalpies of adsorption for these Prussian blue analogues are notably higher than those observed for some other porous materials like certain metal-organic frameworks (MOFs). berkeley.edu For instance, the enthalpies for the M₃[Co(CN)₆]₂ series are in the range of 5.3 to 7.4 kJ/mol. semanticscholar.org This stronger interaction is attributed to the presence of bridging cyanide ligands and coordinatively unsaturated metal centers within the framework. acs.orgberkeley.edu A higher enthalpy of adsorption suggests that hydrogen can be stored at potentially higher temperatures and lower pressures. berkeley.edu

While direct experimental data on the hydrogen storage properties of potassium hexacyanoruthenate(II) is not extensively available in the reviewed literature, the findings from its analogues provide a strong basis for its consideration as a potential gas storage material. The performance of these related compounds is summarized in the table below.

| Compound | BET Surface Area (m²/g) | H₂ Uptake at 890 Torr, 77 K (wt %) | Predicted Maximum H₂ Uptake (wt %) | Enthalpy of Adsorption (kJ/mol) |

|---|---|---|---|---|

| Mn₃[Co(CN)₆]₂ | 870 | 1.7 | 2.1 | 5.3 |

| Fe₃[Co(CN)₆]₂ | 680 | 1.6 | 1.9 | 6.2 |

| Co₃[Co(CN)₆]₂ | 620 | 1.5 | 1.8 | 6.8 |

| Ni₃[Co(CN)₆]₂ | 560 | 1.5 | 1.7 | 7.4 |

| Cu₃[Co(CN)₆]₂ | 730 | 1.8 | 2.1 | 7.1 |

| Zn₃[Co(CN)₆]₂ | 720 | 1.4 | 1.8 | 5.8 |

Data sourced from Kaye, S. S., & Long, J. R. (2005). Hydrogen Storage in the Dehydrated Prussian Blue Analogues M₃[Co(CN)₆]₂ (M = Mn, Fe, Co, Ni, Cu, Zn). Journal of the American Chemical Society, 127(18), 6506–6507. acs.orgsemanticscholar.org

The research on these analogues indicates that the metal centers play a crucial role in the interaction with hydrogen. acs.org The ability to tune the properties of these materials by substituting different metal ions offers a pathway to potentially optimize them for hydrogen storage applications. acs.orgacs.org

Future Directions and Emerging Research Avenues

Development of Novel Functional Materials Based on Potassium Hexacyanoruthenate(II)

Potassium hexacyanoruthenate(II) serves as a versatile precursor for a new generation of functional materials, prized for their stability and unique electronic properties. chemimpex.com Researchers are actively exploring its potential in creating advanced materials such as conductive polymers and sophisticated nanocomposites. chemimpex.com Its utility as a building block is rooted in its structure, which allows for the formation of robust frameworks and thin films with tailored characteristics.

One significant area of development is in the synthesis of Prussian blue analogues (PBAs). These coordination polymers are being investigated for various applications, including energy storage. For instance, the first functional potassium-ion battery (PIB) prototype utilized a Prussian blue-based cathode material. oaepublish.com The development of novel functional materials is crucial for overcoming challenges in energy storage technologies, such as the large volume expansion seen in some anode materials during battery operation. oaepublish.com

Furthermore, potassium hexacyanoruthenate(II) is a key starting material for creating specialized catalysts and electrochromic films. It can be used as a precursor to synthesize cyano-bridged catalysts for applications like the hydrolysis of p-nitrophenyl phosphate (B84403) and in solar fuel production. sigmaaldrich.com Additionally, it is used to create ruthenium purple (RP) films on transparent conductive substrates like tin-doped indium oxide (ITO), which have potential applications in smart windows and displays. sigmaaldrich.comsamaterials.com

Table 1: Examples of Functional Materials Derived from Potassium Hexacyanoruthenate(II)

| Functional Material | Precursor | Potential Applications | Key Properties |

| Cyano-bridged catalysts | Potassium hexacyanoruthenate(II) hydrate (B1144303) | Hydrolysis reactions, Solar fuel production | High catalytic activity |

| Ruthenium Purple (RP) films | Potassium hexacyanoruthenate(II) hydrate | Electrochromic devices, Smart windows | Reversible color change with voltage |

| Prussian Blue Analogue (PBA) Cathodes | Potassium hexacyanoruthenate(II) (related synthesis) | Potassium-ion batteries (PIBs) | High operating voltage, Good initial capacity oaepublish.comresearchgate.net |

| Conductive Polymers | Potassium hexacyanoruthenate(II) hydrate | Electronic devices, Sensors | Electrical conductivity chemimpex.comsmolecule.com |

Integration into Hybrid Systems and Nanocomposites

The integration of potassium hexacyanoruthenate(II) and its derivatives into hybrid systems and nanocomposites represents a strategic approach to designing multifunctional materials. rsc.org This methodology aims to combine the distinct properties of organic and inorganic components to achieve synergistic effects that surpass the capabilities of the individual constituents. nih.gov The creation of these hybrid materials involves sophisticated synthetic methods, such as sol-gel processes and layer-by-layer assembly, to control the structure at the nanoscale. nih.gov

In the context of energy storage, hybrid nanostructures are being developed to enhance the performance of potassium-ion batteries. rsc.org For example, combining active materials with conductive scaffolds like reduced graphene oxide (rGO) or carbon nanotubes (CNTs) can improve electronic conductivity, provide more active sites for potassium storage, and help accommodate the volume changes that occur during charging and discharging cycles. rsc.org

The field of hybrid materials is broad, encompassing inorganic/inorganic, organic/organic, and organic/inorganic systems, each tailored for specific applications ranging from drug delivery and tissue engineering to biosensors. nih.gov The adaptability of hexacyanoruthenate complexes makes them ideal candidates for incorporation into these advanced materials, where their electrochemical and catalytic functionalities can be harnessed within a larger, structured assembly. chemimpex.com

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A deeper understanding of the structure-property relationships in potassium hexacyanoruthenate(II) is being pursued through the application of advanced spectroscopic techniques and computational modeling. These methods provide critical insights into the electronic structure and dynamic behavior of the molecule, which are essential for designing new materials with predictable functionalities.

X-ray Emission Spectroscopy (XES) is one such powerful technique used to probe the electronic structure of ruthenium complexes. sigmaaldrich.com Combined with complementary Density Functional Theory (DFT) calculations, XES allows for a detailed assignment of experimental spectra, offering a window into the metal-ligand bonding interactions. sigmaaldrich.com Similarly, spectroscopic studies on related hexacyanoferrate(II) complexes have been used to investigate reaction kinetics and mechanisms, demonstrating the utility of these methods in understanding cyanide coordination chemistry. researchgate.net

Computational chemistry, particularly through DFT and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, plays a pivotal role in modeling the properties of complex systems. nih.gov These computational tools enable researchers to study catalytic centers in metalloproteins and biomimetic complexes, providing insights that are consistent with experimental data from X-ray diffraction and various spectroscopic measurements. nih.gov The development of new machine learning and reinforcement learning schemes integrated with quantum chemistry calculations is further accelerating the "inverse design" of molecules, allowing for the targeted generation of compounds with specific desired electronic properties without exhaustive trial-and-error screening. dtaborgroup.com

Table 2: Advanced Techniques for Characterizing Hexacyanoruthenate-Based Systems

| Technique | Type | Information Gained |

| X-ray Emission Spectroscopy (XES) | Spectroscopic | Probes electronic structure and metal-ligand interactions. sigmaaldrich.com |

| Density Functional Theory (DFT) | Computational | Calculates electronic structure, aids spectral assignment, models reaction mechanisms. sigmaaldrich.comnih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Computational | Models catalytic centers within large protein environments. nih.gov |

| Electrochemical Impedance Spectroscopy (EIS) | Electrochemical | Investigates charge transfer resistance and other interfacial phenomena. mdpi.com |

Exploration of New Catalytic and Electrochemical Applications

The inherent redox activity of the hexacyanoruthenate(II) anion positions it as a prime candidate for new catalytic and electrochemical applications. Its ability to facilitate electron transfer reactions is a cornerstone of its utility in these fields. chemimpex.com

In catalysis, research is moving beyond its use in organic synthesis towards more specialized applications. sigmaaldrich.comsmolecule.com The development of catalysts derived from potassium hexacyanoruthenate(II) for solar fuel production is a particularly promising avenue, addressing the global need for renewable energy sources. sigmaaldrich.com Prussian blue and its analogues, which share the cyano-bridged framework, are recognized as highly effective peroxidase mimetics and are explored for their electrocatalytic properties in biosensors. mdpi.com

The electrochemical properties of materials derived from potassium hexacyanoruthenate(II) are central to their application in energy storage and sensing. The electrochemical behavior of Prussian blue analogues, for instance, demonstrates their potential as high-voltage cathode materials for potassium-ion batteries. researchgate.net Furthermore, related compounds like potassium hexacyanoferrate(II) are standard components in electrochemical impedance spectroscopy (EIS) studies, a sensitive technique used to monitor processes like biofilm formation in real-time. mdpi.com This highlights the potential for hexacyanoruthenate-based systems to be employed in the development of advanced electrochemical sensors and biosensors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.